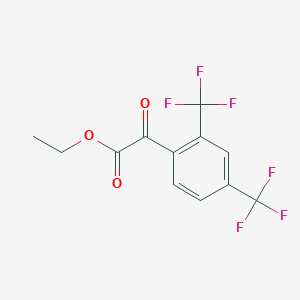

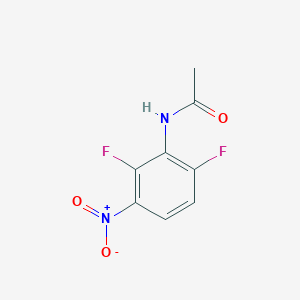

3'-Fluorobiphenyl-3-ylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated amines and related compounds has been explored through various methods. For instance, the synthesis of 3-fluorocyclobutylamines was achieved from 3-oxocyclobutane carboxylic acid in a multi-step process . Similarly, novel 4-fluoro-2H-pyrazol-3-ylamines were prepared through the reaction of an acyl chloride with fluoroacetonitrile followed by ring closure with hydrazine . Additionally, small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines were synthesized using azomethine ylide chemistry with a variety of vinyl fluorides . The palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and chlorides has also been reported, providing a method to synthesize fluorinated anilines .

Molecular Structure Analysis

The molecular structure and dynamics of fluorinated compounds have been studied using various spectroscopic and computational methods. For example, the rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers and the influence of fluorination on tunneling pathways . The vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid was investigated using IR and Raman spectroscopy, supported by DFT calculations . The molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized and analyzed using various computational methods, including NBO, HOMO-LUMO, and MEP analysis .

Chemical Reactions Analysis

The introduction of fluorine into organic molecules can significantly alter their reactivity and chemical properties. The studies have not directly addressed the chemical reactions of 3'-Fluorobiphenyl-3-ylamine, but they provide insights into the reactivity of fluorinated compounds. For instance, the synthesis of 3-fluoropyrrolidines suggests that vinyl fluorides can participate in cycloaddition reactions . The palladium-catalyzed arylation of fluoroalkylamines indicates that these compounds can undergo C-N coupling reactions to form fluorinated anilines .

Physical and Chemical Properties Analysis

Fluorination has been shown to affect the physicochemical properties of organic compounds. The cis- and trans-3-fluorocyclobutylamines displayed acidification and increased lipophilicity compared to their non-fluorinated counterparts . The fluorine substitution in 2-fluorobenzylamine increased the tunneling splitting of the amino group's motion by four orders of magnitude compared to benzylamine . The zwitterionic structures of 3-amino-3-(4-fluorophenyl)propionic acid were characterized by their intra- and inter-H-bond vibrational modes, which correlated with experimental IR spectra .

Aplicaciones Científicas De Investigación

Genetic Incorporation of Fluorescent Probes into Proteins

The use of environmentally sensitive fluorescent probes like 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) for the genetic incorporation into proteins in yeast has been explored. This approach allows for the direct probing of local structural changes in proteins, offering a novel method for studying protein structure, interactions, and folding processes [H. Lee et al., 2009].

Synthesis and Evaluation of Anticancer Agents

Research has been conducted on the synthesis and biological evaluation of novel compounds with potential anticancer properties. For instance, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against various tumor cell lines, indicating their potential as anticancer agents [I. Ivasechko et al., 2022].

Enhanced Light Harvesting for Solar Cells

The electronic energy transfer properties between rare-earth ions in fluoroindate glass have been studied for solar cell applications. This research demonstrates how upconversion emissions from these materials can enhance the efficiency of silicon solar cells by converting infrared radiation into the visible and near-infrared spectrum, which is just above the silicon bandgap [F. Lahoz et al., 2011].

Development of Selective Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, showcasing the potential of fluorinated compounds in the development of targeted therapies for treating various diseases, including cancer [G. M. Schroeder et al., 2009].

Biological Probes from Old Dyes

There has been a resurgence in using old dyes, such as fluorescein and rhodamine derivatives, to create sophisticated fluorescent dyes for biochemical and biological research. Modern chemistry has reinvigorated these structures to produce tools for advanced studies, demonstrating the ongoing innovation in the field of chemical biology [L. Lavis, 2017].

Propiedades

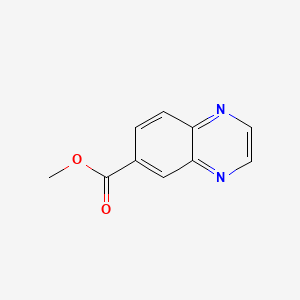

IUPAC Name |

3-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGCBTFQZVWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382209 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400751-05-5 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

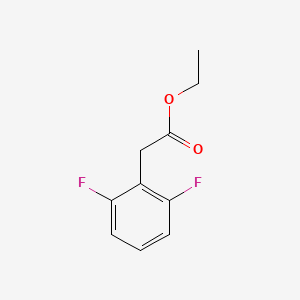

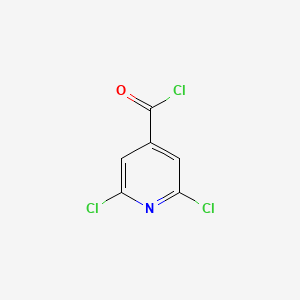

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

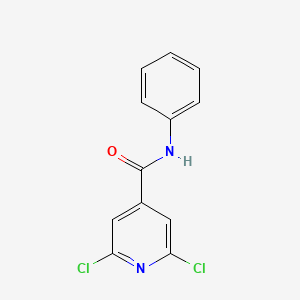

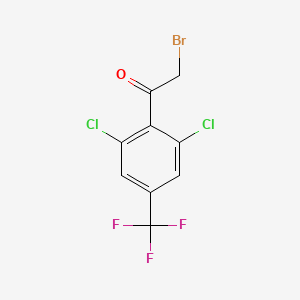

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

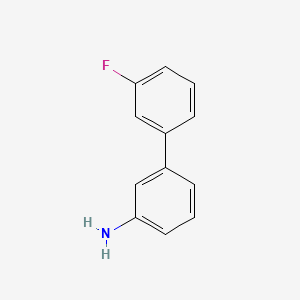

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)